molecular formula C18H14N2O5 B7695538 (2-hydroxy-7-methylquinolin-3-yl)methyl 3-nitrobenzoate CAS No. 672913-10-9

(2-hydroxy-7-methylquinolin-3-yl)methyl 3-nitrobenzoate

Cat. No.: B7695538
CAS No.: 672913-10-9
M. Wt: 338.3 g/mol
InChI Key: FKEXMTFJTMMOIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves techniques like mass spectrometry, NMR spectroscopy, and X-ray crystallography to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined through experiments .

Scientific Research Applications

(2-hydroxy-7-methylquinolin-3-yl)methyl 3-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 3-nitrobenzoate is not fully understood. However, several studies have suggested that it exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. It has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the growth of several bacterial and fungal strains, indicating its potential as an antimicrobial agent. In addition, it has been reported to have antioxidant and anti-inflammatory activities, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

(2-hydroxy-7-methylquinolin-3-yl)methyl 3-nitrobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily evaluated using various in vitro and in vivo assays. However, it also has some limitations. For example, its solubility in water is relatively low, which may limit its application in certain experiments. In addition, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.

Future Directions

Several future directions can be identified for the research on (2-hydroxy-7-methylquinolin-3-yl)methyl 3-nitrobenzoate. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This will provide insights into its biological activities and potential therapeutic applications. Second, more studies are needed to evaluate its pharmacokinetic and pharmacodynamic properties, which will be crucial for its development as a drug candidate. Third, its potential as a scaffold for the development of novel drugs should be explored further. Finally, more studies are needed to evaluate its safety and toxicity profile, which will be crucial for its clinical development.
Conclusion
In conclusion, this compound is a promising chemical compound that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 3-nitrobenzoate involves the reaction between 2-hydroxy-7-methylquinoline and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to obtain the final product. This synthesis method has been reported in several scientific studies, and the purity and yield of the product can be optimized by varying the reaction conditions.

Safety and Hazards

Safety and hazard information is crucial for handling and storage of the compound. This information can be found in material safety data sheets and includes details on toxicity, flammability, and environmental impact .

Properties

IUPAC Name

(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-11-5-6-12-8-14(17(21)19-16(12)7-11)10-25-18(22)13-3-2-4-15(9-13)20(23)24/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEXMTFJTMMOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319999
Record name (7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672913-10-9
Record name (7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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